Cystamine Dihydrochloride

Description

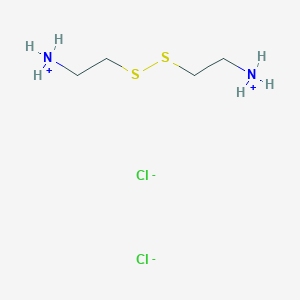

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFRRMZSSPQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058766 | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cystamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-17-7 | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Cystamine Dihydrochloride in Neuroprotection: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

Cystamine dihydrochloride, and its reduced form cysteamine, have emerged as promising multi-target therapeutic agents for a range of neurodegenerative disorders. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of cystamine, focusing on its roles as a potent inhibitor of transglutaminase, a modulator of oxidative stress and apoptosis, and an upregulator of crucial neurotrophic factors. We present quantitative data from key preclinical studies in models of Huntington's disease, Parkinson's disease, and stroke, alongside detailed experimental protocols to facilitate the replication and extension of these findings. Furthermore, this guide provides visualizations of the core signaling pathways and experimental workflows to offer a clear and comprehensive overview for researchers in the field of neurotherapeutics.

Core Mechanisms of Neuroprotection

Cystamine exerts its neuroprotective effects through a variety of interconnected pathways. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.[1] The principal mechanisms of action include the inhibition of transglutaminase, mitigation of oxidative stress, upregulation of Brain-Derived Neurotrophic Factor (BDNF), and modulation of apoptotic and autophagic pathways.[1][2]

Inhibition of Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds, leading to the cross-linking of proteins. In several neurodegenerative diseases, including Huntington's and Parkinson's, TG2 activity is elevated, contributing to the formation of insoluble protein aggregates that are toxic to neurons.[3][4][5] Cystamine is an irreversible inhibitor of human TG2, acting via an oxidative mechanism that promotes the formation of an allosteric disulfide bond between Cys370 and Cys371 on the enzyme.[6][7] Its reduced form, cysteamine, acts as a competitive inhibitor for the transamidation reactions catalyzed by TG2.[8]

Figure 1: Cystamine's inhibition of Transglutaminase 2 (TG2) prevents toxic protein aggregation.

Attenuation of Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative diseases.[1] Cystamine and cysteamine can mitigate oxidative stress by increasing the intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (GSH).[2] Studies have shown that treatment with cysteamine significantly suppresses the production of pro-oxidants like reactive oxygen species (ROS) and malondialdehyde (MDA), while also attenuating the reduction in GSH levels caused by neurotoxins.[9] In models of chronic kidney disease, cysteamine treatment led to a significant reduction in protein oxidation.[10]

Figure 2: Antioxidant mechanism of cystamine via upregulation of the glutathione pathway.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is critical for neuronal survival, growth, and plasticity. Its levels are often reduced in neurodegenerative conditions. Cystamine treatment has been shown to significantly increase the expression of BDNF and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), in the brain after a stroke.[11][12] This upregulation of the BDNF/TrkB pathway is a key mechanism for cystamine-mediated neuroprotection and functional recovery.[11][12] The increase in BDNF is linked to the inhibition of transglutaminase and an increase in the levels of heat shock DnaJ-containing protein 1b (HSJ1b).[13][14]

Figure 3: Cystamine promotes neuroprotection by upregulating the BDNF/TrkB signaling pathway.

Modulation of Apoptosis

Cystamine can directly inhibit apoptosis, or programmed cell death, which is a final common pathway in neuronal loss in neurodegenerative diseases. One of the key mechanisms is the direct inhibition of caspase-3, a critical executioner enzyme in the apoptotic cascade.[15][16] Cystamine has been shown to inhibit caspase-3 with an IC50 value of 23.6 μM.[15][16] In a stroke model, cystamine treatment significantly decreased the number of TUNEL-positive (apoptotic) cells in the peri-infarct region.[11]

Efficacy in Preclinical Models of Neurodegeneration

Cystamine has demonstrated significant therapeutic effects in a variety of animal models of neurodegenerative diseases.

Huntington's Disease (HD)

In the R6/2 transgenic mouse model of HD, cystamine treatment has been shown to extend survival, improve motor performance, and delay neuropathological progression.[3][4][5]

Table 1: Quantitative Effects of Cystamine in R6/2 Mouse Model of HD

| Parameter | Control (Untreated R6/2) | Cystamine-Treated (112 mg/kg, i.p.) | Percentage Change | Reference |

|---|---|---|---|---|

| Survival | 101.1 ± 3.6 days | 120.8 ± 5.8 days | +19.5% | [3][4] |

| Brain Weight Loss (at 90d) | 21.1% (vs. wild-type) | 5.7% (vs. wild-type) | 73% Reduction in loss | [3][4] |

| Striatal Aggregates (at 90d) | Baseline | Not specified | -68% | [3] |

| Cortical Aggregates (at 90d) | 815 x 10³ | Not specified | -47% | [3] |

| Transglutaminase Activity | 0.87 ± 0.11 pmol/hr/mg | 0.57 ± 0.15 pmol/hr/mg | -34.5% (Normalized) |[4] |

In the YAC128 mouse model of HD, oral cystamine treatment starting at 7 months prevented striatal neuronal loss and ameliorated striatal volume loss.[17]

Parkinson's Disease (PD)

In the MPTP-induced mouse model of Parkinson's disease, cysteamine (the reduced form of cystamine) has shown potent neuroprotective effects.

Table 2: Neuroprotective Effects of Cysteamine in MPTP Mouse Model of PD

| Parameter | MPTP-Treated | Cysteamine-Treated (20 mg/kg/day) + MPTP | Effect | Reference |

|---|---|---|---|---|

| Dopaminergic (DA) Neuron Loss | Significant Loss | Ameliorated Loss | Neuroprotective | [9] |

| Striatal DA Concentrations | Reduced | Ameliorated Reduction | Neuroprotective | [9] |

| Pro-oxidant Production (ROS, MDA) | Increased | Significantly Suppressed | Antioxidant | [9] |

| Glutathione (GSH) Level | Reduced | Significantly Attenuated Reduction | Antioxidant | [9] |

| BDNF Secretion | Inhibited | Significantly Restored | Neurotrophic |[9] |

Stroke

In a photothrombotic mouse model of focal stroke, cystamine administered 24 hours after the event improved functional recovery.

Table 3: Neuroprotective and Pro-recovery Effects of Cystamine in a Mouse Stroke Model

| Parameter | Vehicle-Treated | Cystamine-Treated (100 mg/kg, i.p.) | Effect | Reference |

|---|---|---|---|---|

| Apoptotic (TUNEL+) Cells (Peri-infarct) | Baseline | Significantly Decreased | Anti-apoptotic | [11] |

| Neuronal Density (NeuN+) (Peri-infarct) | Reduced | Significantly Reduced Loss | Neuroprotective | [11] |

| BDNF Expression (Ischemic Brain) | Baseline | Significantly Increased | Neurotrophic | [11][12] |

| TrkB Phosphorylation | Baseline | Significantly Increased | Neurotrophic |[11][12] |

Key Experimental Protocols

In Vivo Neuroprotection Study: R6/2 Mouse Model of Huntington's Disease

This protocol is based on methodologies used to assess the efficacy of cystamine in a transgenic mouse model of HD.[3][4]

Figure 4: Workflow for assessing cystamine efficacy in the R6/2 mouse model of Huntington's Disease.

Methodology:

-

Animal Model: Utilize R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates as controls.

-

Treatment: Begin daily intraperitoneal (i.p.) injections at 21 days of age.

-

Control Group: Administer phosphate-buffered saline (PBS).

-

Treatment Group: Administer this compound dissolved in PBS at a dose of 112 mg/kg.

-

-

Behavioral Assessment (Motor Performance):

-

Assess motor coordination and balance weekly using an accelerating rotarod apparatus.

-

Place mice on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.

-

Record the latency to fall for each mouse over three consecutive trials.

-

-

Endpoint and Tissue Collection: At 90 days of age, euthanize a subset of animals. Perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Neuropathological Analysis:

-

Measure gross brain weight to assess atrophy.

-

Perform immunohistochemistry on brain sections using an antibody against the N-terminal of the huntingtin protein (e.g., EM48) to quantify the number and size of neuronal intranuclear inclusions.

-

-

Biochemical Analysis:

-

For a separate cohort, collect fresh brain tissue at 90 days.

-

Measure transglutaminase activity using a radiometric assay that quantifies the incorporation of [³H]putrescine into a protein substrate like N,N-dimethylcasein.

-

In Vitro Neuroprotection Assay: SH-SY5Y Cell Model

This protocol outlines a general method for assessing the neuroprotective effects of cystamine against a neurotoxin in a human neuroblastoma cell line.

Methodology:

-

Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.

-

Toxin Exposure: Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or glutamate for an excitotoxicity model, to the wells. Include a vehicle-only control group and a toxin-only control group.

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-only control wells. Calculate the EC₅₀ value for cystamine's neuroprotective effect.

Summary of Quantitative Inhibition Data

Table 4: In Vitro Inhibition and Potency of Cystamine/Cysteamine

| Target | Compound | Metric | Value | Reference |

|---|---|---|---|---|

| Caspase-3 | Cystamine | IC₅₀ | 23.6 µM | [15][16] |

| Transglutaminase 2 | Cystamine | kᵢₙₕ/Kᵢ | 1.2 mM⁻¹ min⁻¹ | [6][7] |

| Mutant Huntingtin Toxicity | Cysteamine | EC₅₀ | 7.1 nM |[18][19] |

Conclusion and Future Directions

This compound has robustly demonstrated neuroprotective properties across multiple preclinical models of devastating neurological disorders. Its multifaceted mechanism of action, encompassing transglutaminase inhibition, antioxidant effects, and BDNF upregulation, makes it a compelling candidate for further therapeutic development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies.

Future research should focus on elucidating the full spectrum of cystamine's downstream targets, optimizing dosing and delivery methods to enhance efficacy and minimize potential side effects, and exploring its therapeutic potential in other neurodegenerative conditions characterized by protein aggregation and oxidative stress. Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.

References

- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cystamine Improves Functional Recovery via Axon Remodeling and Neuroprotection after Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cystamine improves functional recovery via axon remodeling and neuroprotection after stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hdsa.org [hdsa.org]

- 14. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cystamine - Immunomart [immunomart.com]

- 17. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Cystamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of cystamine dihydrochloride, a disulfide molecule with significant potential in mitigating oxidative stress. This document details its mechanisms of action, presents available quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.

Introduction to this compound as an Antioxidant

This compound, the salt form of the disulfide cystamine, has garnered attention for its multifaceted roles in cellular processes, including its significant antioxidant capabilities.[1] It is structurally related to the aminothiol cysteamine and is known to participate in redox cycling and influence intracellular thiol status.[2] The antioxidant effects of cystamine are not only attributed to its ability to directly scavenge reactive oxygen species (ROS), but also to its influence on endogenous antioxidant defense systems.[3][4] This guide delves into the core mechanisms and experimental validation of these properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several interconnected mechanisms:

2.1 Intracellular Conversion to Cysteamine and Enhancement of Glutathione Levels: Upon entering the reducing environment of the cell, cystamine is readily converted to its constituent thiol, cysteamine.[3] Cysteamine can then directly scavenge free radicals. More importantly, it serves as a precursor for the synthesis of cysteine.[3] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By increasing the intracellular pool of cysteine, cystamine indirectly but potently elevates GSH levels, thereby bolstering the cell's primary defense against oxidative damage.[5]

2.2 Activation of the Nrf2-ARE Signaling Pathway: Cystamine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[6] Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like cystamine, disrupts the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a suite of protective proteins, including antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

2.3 Direct Radical Scavenging: While the indirect mechanisms are predominant, both cystamine and its reduced form, cysteamine, possess the ability to directly scavenge various reactive oxygen and nitrogen species.[4] The disulfide bond in cystamine can interact with and neutralize free radicals, contributing to the overall antioxidant effect.[6]

Quantitative Data on Antioxidant Properties

While extensive research highlights the qualitative antioxidant effects of cystamine, specific quantitative data such as IC50 values from direct radical scavenging assays are not consistently reported in the literature. The primary antioxidant action of cystamine is understood to be indirect, through the modulation of cellular antioxidant systems. However, some studies provide quantitative insights into its effects on antioxidant enzyme activities.

Table 1: Effect of Cysteamine Administration on Antioxidant Enzyme Activity in Rat Cerebral Cortex

| Enzyme | Control | Cysteamine-Treated | % Change | p-value |

| Catalase (CAT) | (Data not explicitly provided in U/mg protein) | Significantly Increased | - | <0.01 |

| Glutathione Peroxidase (GPx) | (Data not explicitly provided in U/mg protein) | Significantly Decreased | - | <0.01 |

| Superoxide Dismutase (SOD) | (Data not explicitly provided in U/mg protein) | No significant change | - | >0.05 |

Source: Adapted from a study on the effects of acute cysteamine administration in young rats. The study reported significant changes but did not provide baseline and post-treatment activity values in a tabular format.[1]

Note: The decrease in GPx activity in this specific study was hypothesized to be a cellular response to increased CAT activity, which reduces the availability of its substrate, hydrogen peroxide.[1]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant properties of this compound.

4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound solutions of varying concentrations

-

Methanol (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless. The decrease in absorbance is proportional to the antioxidant activity.[7]

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of each this compound dilution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

4.3 Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to inhibit the intracellular generation of ROS.

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Reagents:

-

Cell line (e.g., HepG2, Caco-2)

-

DCFH-DA solution

-

This compound solutions

-

ROS inducer (e.g., AAPH, H₂O₂)

-

Cell culture medium and buffers

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Wash the cells and then load them with DCFH-DA solution.

-

After incubation, wash the cells again to remove excess probe.

-

Induce oxidative stress by adding an ROS inducer.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the ability of this compound to suppress the ROS-induced fluorescence.

-

4.4 Measurement of Antioxidant Enzyme Activity

4.4.1 Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that produces a colored product upon reaction with superoxide (e.g., a tetrazolium salt like WST-1). SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

-

Procedure (General):

-

Prepare cell or tissue lysates from control and cystamine-treated samples.

-

In a 96-well plate, add the sample, the substrate (e.g., xanthine), and the detection reagent.

-

Initiate the reaction by adding the enzyme (e.g., xanthine oxidase).

-

Incubate at a specific temperature for a set time.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculate the percentage of inhibition and determine the SOD activity in U/mg protein by comparing it to a standard curve.

-

4.4.2 Catalase (CAT) Activity Assay

-

Principle: A common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified spectrophotometrically. One method involves the reaction of undecomposed H₂O₂ with a reagent (e.g., ammonium molybdate) to form a colored complex.

-

Procedure (General):

-

Prepare cell or tissue lysates.

-

Add the sample to a solution of H₂O₂ of a known concentration.

-

Incubate for a specific time.

-

Stop the reaction (e.g., by adding a catalase inhibitor or by dilution).

-

Add a reagent that reacts with the remaining H₂O₂ to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

The catalase activity is inversely proportional to the final H₂O₂ concentration and is expressed in U/mg protein.[1]

-

4.4.3 Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This assay often involves a coupled reaction system. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GSH, which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored and is proportional to the GPx activity.

-

Procedure (General):

-

Prepare cell or tissue lysates.

-

In a cuvette or microplate well, combine the sample, a buffer containing GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH consumption is used to calculate the GPx activity in U/mg protein.[5]

-

Signaling Pathways and Experimental Workflows

5.1 Glutathione Synthesis Pathway

The following diagram illustrates the role of cystamine in promoting glutathione synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Effects of cystamine on the state of glutathione system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Synthesis of Cystamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for cystamine dihydrochloride, a crucial compound in pharmaceutical and biochemical research. The following sections detail various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the chemical transformations.

Oxidation of Cysteamine Hydrochloride

The most direct route to this compound is the oxidation of its precursor, cysteamine hydrochloride. This pathway involves the formation of a disulfide bond between two molecules of cysteamine. Both traditional liquid-phase and modern solid-phase methods have been developed for this conversion.

Liquid-Phase Oxidation

The conventional method for synthesizing this compound involves the oxidation of cysteamine hydrochloride in a liquid medium. Various oxidizing agents can be employed, including hydrogen peroxide, dimethyl sulfoxide (DMSO), or atmospheric oxygen.[1] This method is well-established but often requires careful control of reaction conditions to avoid over-oxidation and other side reactions.

Experimental Protocol: General Liquid-Phase Oxidation

-

Dissolution: Dissolve cysteamine hydrochloride in a suitable solvent, such as water or an alcohol-water mixture.

-

Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., a 30% hydrogen peroxide solution) to the stirred solution of cysteamine hydrochloride. The reaction is often exothermic, so cooling may be necessary to maintain a specific temperature range.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by testing for the disappearance of free thiol groups.

-

Isolation: Once the reaction is complete, the this compound can be isolated by crystallization, often by adding a non-polar solvent or by cooling the reaction mixture.

-

Purification: The crude product is then filtered, washed with a cold solvent, and dried under vacuum. Recrystallization may be necessary to achieve high purity.

Solid-Phase Room Temperature Synthesis

A more recent and simplified approach involves a solid-phase synthesis at room temperature, which is described as a cost-effective and less equipment-intensive method.[2][3] This process utilizes a catalyst and an adsorbent to facilitate the oxidation of cysteamine hydrochloride.

Experimental Protocol: Solid-Phase Synthesis

-

Preparation of the Solid Support: A composite gel, typically containing carboxymethyl cellulose, sodium alginate, and xanthan gum, is prepared in water. Cysteamine hydrochloride is then added and stirred until uniform. This mixture is then ground using a colloid mill.

-

Adsorption: An adsorbent, such as powdered silica, is added to the mixture to form a solid powder.

-

Catalysis: The catalyst, aminobutyric acid, is added to the powder and stirred. The mixture is then left to react in a container at room temperature (15-35°C) for 48 to 120 hours.[2][3] The internal temperature of the material may rise to around 70°C during the reaction and will naturally cool to room temperature upon completion.

-

Extraction and Purification: The reaction product is dissolved in water and filtered. The filtrate is then purified by adding ethanol to precipitate the pure this compound.

-

Drying: The purified product is collected by filtration and dried.

Reaction Pathway for the Oxidation of Cysteamine Hydrochloride

Caption: Oxidation of two cysteamine hydrochloride molecules.

Synthesis from Ethanolamine

An alternative, multi-step synthesis of this compound begins with ethanolamine. This pathway proceeds through the formation of key intermediates, 2-aminoethyl sulfate and 2-mercaptothiazoline.

Formation of 2-Aminoethyl Sulfate

The first step in this pathway is the reaction of ethanolamine with sulfuric acid to produce 2-aminoethyl sulfate.

Experimental Protocol: Synthesis of 2-Aminoethyl Sulfate

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place a 70% ethanolamine solution. Cool the flask in an ice-water bath.

-

Addition of Sulfuric Acid: Slowly add a 50% sulfuric acid solution dropwise to the ethanolamine solution while stirring and maintaining the reaction temperature at 10°C. The molar ratio of ethanolamine to sulfuric acid is typically 1:1.2.[4]

-

Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Distillation: Subject the reaction mixture to reduced pressure distillation to remove water. The final temperature of the distillation is typically around 145°C. The resulting white solid is 2-aminoethyl sulfate.

Synthesis of 2-Mercaptothiazoline

The 2-aminoethyl sulfate is then converted to 2-mercaptothiazoline by reacting it with carbon disulfide in an alkaline solution.

Experimental Protocol: Synthesis of 2-Mercaptothiazoline

-

Dissolution: Dissolve the 2-aminoethyl sulfate in a 20% sodium hydroxide solution.

-

Reaction with Carbon Disulfide: Place the solution in a water bath and add carbon disulfide dropwise while stirring at room temperature. The molar ratio of sodium hydroxide to carbon disulfide to 2-aminoethyl sulfate is typically 1:1.6:1.[4]

-

Heating: Heat the mixture to 45°C and maintain for 2 hours. Then, add an equal volume of 20% sodium hydroxide solution, and increase the temperature to 55°C until reflux ceases.

-

Isolation: Filter the reaction mixture to collect the pale yellow solid, which is 2-mercaptothiazoline.

Hydrolysis of 2-Mercaptothiazoline to Cysteamine Hydrochloride

The final step is the hydrolysis of 2-mercaptothiazoline to yield cysteamine hydrochloride, which can then be oxidized to this compound as described in the first pathway. High-pressure acidolysis has been shown to be a highly effective method for this hydrolysis, significantly increasing the yield and reducing the reaction time compared to atmospheric pressure methods.[5][6]

Experimental Protocol: High-Pressure Acidolysis of 2-Mercaptothiazoline

-

Reaction Mixture: In a 500 mL conical flask, mix 2-mercaptothiazoline with a 20 wt% hydrochloric acid solution. A molar ratio of 1:5 between 2-mercaptothiazoline and HCl is optimal.[5][6]

-

High-Pressure Reaction: Heat the flask in an autoclave under a controlled pressure of 0.3 MPa for 7 hours.[5][6]

-

Work-up: After the reaction, remove water and excess HCl by vacuum distillation for 1 hour.

-

Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours, followed by natural drying to obtain the final product.

The resulting cysteamine hydrochloride can then be oxidized to this compound.

Reaction Pathway Starting from Ethanolamine

Caption: Multi-step synthesis from ethanolamine.

Synthesis from 2-Chloroethylamine Hydrochloride

Another viable pathway for the synthesis of cysteamine, a precursor to cystamine, starts from 2-chloroethylamine hydrochloride. This method involves the reaction with sodium thiocarbonate followed by hydrolysis.

Experimental Protocol: Synthesis from 2-Chloroethylamine Hydrochloride

-

Initial Reaction: Add a 1.01 mol/L aqueous solution of 2-chloroethylamine hydrochloride dropwise to a sodium thiocarbonate solution over 2 hours, maintaining the temperature at 40-45°C.[7]

-

Heating: After the addition, wait for 30 minutes, then slowly increase the temperature to 60°C and continue the reaction until the color of the sodium thiocarbonate solution disappears.

-

Acidification and Hydrolysis: Slowly add a 2.02 mol/L hydrochloric acid solution to the mixture over 2 hours, keeping the temperature at 70°C. Then, slowly raise the temperature to 85°C until no more carbon disulfide is distilled off.[7]

-

Isolation and Purification: Concentrate the resulting mother liquor by distillation under reduced pressure. Cool the solution to precipitate sodium chloride, which is then removed by filtration. The filtrate is further concentrated and cooled to crystallize the cysteamine hydrochloride.

-

Oxidation to this compound: The obtained cysteamine hydrochloride is then oxidized to this compound using one of the methods described in the first section.

Reaction Pathway from 2-Chloroethylamine Hydrochloride

Caption: Synthesis pathway via 2-chloroethylamine hydrochloride.

Data Presentation

The following tables summarize the quantitative data for the different synthesis pathways described.

Table 1: Comparison of Synthesis Pathways for this compound and its Precursor, Cysteamine Hydrochloride

| Pathway | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Purity | Reference(s) |

| Solid-Phase Oxidation | Cysteamine Hydrochloride | Aminobutyric acid, Silica | 48-120 h | Room Temp. (15-35°C) | Not specified | High | [2][3] |

| High-Pressure Hydrolysis | 2-Mercaptothiazoline | 20 wt% HCl | 7 h | Correlated with pressure | up to 95.6% | up to 98.9% | [5][6] |

| From 2-Chloroethylamine HCl | 2-Chloroethylamine HCl | Sodium thiocarbonate, HCl | ~4.5 h + workup | 40-85°C | ~95% | Not specified | [7] |

Table 2: Reagent Quantities for Solid-Phase Synthesis of this compound (Example from Patent)

| Component | Mass Percentage | Example Mass (g) |

| Cysteamine Hydrochloride | 20-50% | 1720 |

| Water | 15-25% | 2150 |

| Composite Glue | 1-10% | 860 |

| Adsorbent (Silica) | 22-35% | 3010 |

| Catalyst (Aminobutyric acid) | 1-15% | 860 |

| Data from a specific example in patent CN102399175A.[3] |

Conclusion

This technical guide has detailed three primary pathways for the synthesis of this compound, each with distinct advantages and procedural requirements. The traditional liquid-phase oxidation of cysteamine hydrochloride offers a direct route, while the solid-phase modification presents a simpler, more cost-effective alternative. The multi-step synthesis from ethanolamine is more complex but can achieve high yields, particularly with the use of high-pressure hydrolysis of the 2-mercaptothiazoline intermediate. The pathway from 2-chloroethylamine hydrochloride also provides a high-yielding route. The choice of synthesis pathway will depend on the specific requirements of the researcher or drug development professional, including considerations of scale, cost, available equipment, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for the practical application of these synthetic methods.

References

- 1. Cystamine - Wikipedia [en.wikipedia.org]

- 2. CN102399175A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. CN102399175B - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Cystamine Dihydrochloride: A Multifaceted Therapeutic Candidate in Huntington's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Huntington's disease (HD) is a devastating neurodegenerative disorder for which there is currently no cure. Research into potential therapeutic agents has explored various molecular pathways implicated in its pathogenesis. Among these, cystamine dihydrochloride and its reduced form, cysteamine, have emerged as promising candidates due to their pleiotropic mechanisms of action. This technical guide provides an in-depth overview of the role of cystamine in HD research, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the complex biological pathways involved.

Core Mechanisms of Action

Cystamine's therapeutic potential in Huntington's disease stems from its ability to modulate multiple pathological cascades. Its mechanisms are not mutually exclusive and likely contribute synergistically to its neuroprotective effects.

Inhibition of Transglutaminase Activity

Tissue transglutaminase (TGase) activity is elevated in the brains of HD patients and animal models.[1][2] This enzyme is implicated in the cross-linking of mutant huntingtin (mHtt) protein, contributing to the formation of insoluble aggregates, a key pathological hallmark of HD.[1][2] Cystamine and its active metabolite, cysteamine, are known inhibitors of TGase.[1][2] By reducing TGase activity, cystamine is thought to decrease the formation of these toxic protein aggregates.[1][2]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the neuronal loss observed in HD. Caspases, a family of proteases, are central to the execution of apoptosis. Studies have shown that cystamine can inhibit the activity of caspase-3, a key executioner caspase.[3][4] This inhibition is independent of its effects on transglutaminase activity and provides another avenue for its neuroprotective action.[4]

Antioxidant Properties

Oxidative stress is a significant contributor to neuronal damage in HD.[5][6] Cystamine has been shown to exert antioxidant effects by increasing the intracellular levels of L-cysteine and, subsequently, glutathione (GSH), a major cellular antioxidant.[5][7][8] By bolstering the cell's antioxidant defenses, cystamine can mitigate the damaging effects of reactive oxygen species.[5][6]

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival, and its levels are reduced in the brains of HD patients.[3][9] Cystamine and cysteamine have been demonstrated to increase the levels of BDNF in the brain.[3][9][10] This effect is mediated, at least in part, by increasing the levels of the heat shock protein HSJ1b, which facilitates the secretion of BDNF.[3][9]

Preclinical Evidence: Data from Animal Models

The therapeutic efficacy of cystamine has been extensively evaluated in various transgenic mouse models of Huntington's disease, most notably the R6/2 and YAC128 models. These studies have provided compelling evidence for its neuroprotective effects.

R6/2 Mouse Model

The R6/2 mouse model is a widely used fragment model of HD that exhibits a rapid and aggressive disease progression.

| Outcome Measure | Treatment Group | Dosage | Route | Result | p-value | Reference |

| Survival | Cystamine | 112 mg/kg | Intraperitoneal | 19.5% increase in survival | p < 0.001 | [1][2] |

| Cystamine | 225 mg/kg | Intraperitoneal | 16.8% increase in survival | p < 0.001 | [1][2] | |

| Cystamine | 225 mg/kg | Oral | 16.8% increase in survival | p < 0.01 | [1][2] | |

| Motor Performance (Rotarod) | Cystamine | 112 mg/kg | Intraperitoneal | 27% improvement | p < 0.01 | [1][2] |

| Brain Tgase Activity | R6/2 Control | - | - | 0.87 ± 0.11 pmol/hr/mg protein | - | [1][2] |

| Wild-Type Control | - | - | 0.65 ± 0.10 pmol/hr/mg protein | - | [1][2] | |

| Cystamine-treated R6/2 | - | Intraperitoneal | 0.57 ± 0.15 pmol/hr/mg protein | p < 0.01 | [1][2] | |

| Free GGEL Levels (Striatum) | R6/2 Control | - | - | 151 ± 30 pmol/mg protein | - | [1][2] |

| Wild-Type Control | - | - | 232 ± 25 pmol/mg protein | - | [1][2] | |

| Cystamine-treated R6/2 | - | Intraperitoneal | 263 ± 45 pmol/mg protein | p < 0.01 | [1][2] | |

| Mutant Htt Aggregates (Striatum & Cortex) | Cystamine | - | - | Significant reduction in number | p < 0.01 | [1][2] |

YAC128 Mouse Model

The YAC128 mouse model is a full-length human mHtt transgenic model that displays a more slowly progressing phenotype.

| Outcome Measure | Treatment Group | Result | Reference |

| Striatal Neuronal Loss | Cystamine | Prevented neuronal loss | [11] |

| Striatal Volume Loss | Cystamine | Ameliorated volume loss | [11] |

| Striatal Neuronal Atrophy | Cystamine | Ameliorated atrophy | [11] |

| Motor Dysfunction | Cystamine | No improvement | [11] |

| DARPP-32 Expression | Cystamine | No prevention of downregulation | [11] |

| Brain Tgase Activity | Cystamine | Decreased activity | [11] |

Clinical Trials with Cysteamine

Given the promising preclinical data and the fact that cysteamine (the reduced form of cystamine) is an FDA-approved drug for other conditions, clinical trials have been conducted in HD patients.[12]

A Phase I study established that a dose of 20 mg/kg per day of cysteamine was tolerable in individuals with Huntington's disease.[13] Subsequently, a randomized, double-blind, placebo-controlled trial (CYST-HD) evaluated delayed-release cysteamine bitartrate in 96 patients with early-stage HD.[14][15] After 18 months, the primary endpoint, a change in the Total Motor Score, was not statistically significant.[14][15] However, post-hoc analyses suggested a potential benefit in patients with more severe motor impairment at the start of the trial.[16] While the initial results were not conclusive, the trial confirmed the safety and tolerability of cysteamine in the HD patient population.[15][17]

Experimental Protocols

In Vivo Administration in R6/2 Mice

-

Animal Model: Transgenic R6/2 mice and wild-type littermates.

-

Treatment Initiation: Typically at 21 days of age.

-

Intraperitoneal Administration:

-

Oral Administration:

-

Outcome Measures:

-

Survival: Monitored daily.

-

Motor Function: Assessed weekly using a rotarod apparatus.

-

Neuropathology: Brains are collected at the end of the study for immunohistochemical analysis of mHtt aggregates and neuronal markers.

-

Biochemical Assays: Brain tissue is used to measure transglutaminase activity and levels of its biomarker, Nε-(γ-L-glutamyl)-L-lysine (GGEL).[1][2]

-

In Vitro Caspase Inhibition Assay

-

Cell Lines: Cell lines overexpressing wild-type or mutant huntingtin.

-

Induction of Apoptosis: Apoptosis is induced using agents like staurosporine or hydrogen peroxide.

-

Cystamine Treatment: Cells are pre-treated with varying concentrations of cystamine prior to the apoptotic stimulus.

-

Caspase-3 Activity Measurement:

-

Cell lysates are prepared.

-

Caspase-3 activity is measured using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

-

The IC50 for cystamine-mediated inhibition of caspase-3 activity has been determined to be 23.6 μM in vitro.[4]

-

Visualizing the Pathways

Signaling Pathways of Cystamine in HD

Caption: A diagram illustrating the multiple neuroprotective signaling pathways modulated by cystamine in the context of Huntington's disease.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized experimental workflow for the preclinical evaluation of cystamine in a mouse model of Huntington's disease.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of Huntington's disease through a variety of mechanisms, including the inhibition of transglutaminase and caspase activity, antioxidant effects, and the upregulation of BDNF. While clinical trials with its reduced form, cysteamine, have not yet yielded a definitive clinical benefit, the compound's multifaceted mode of action and favorable safety profile warrant further investigation. Future research may focus on optimizing dosing regimens, exploring combination therapies, and identifying patient subpopulations that are most likely to respond to this therapeutic strategy. The comprehensive data gathered from these studies provide a strong foundation for the continued development of cystamine and related compounds as a potential treatment for Huntington's disease.

References

- 1. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]

- 2. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]

- 4. Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidizing effects of exogenous stressors in Huntington's disease knock-in striatal cells--protective effect of cystamine and creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]

- 11. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hdsa.org [hdsa.org]

- 13. CYTE-I-HD: phase I dose finding and tolerability study of cysteamine (Cystagon) in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Raptor announces results of cysteamine trial for Huntington's disease – HDBuzz [en.hdbuzz.net]

- 15. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Looking Past the Spin: Results from a Clinical Trial of Cysteamine – HDBuzz [en.hdbuzz.net]

The structural difference between cystamine and cysteamine.

An In-Depth Technical Guide to the Structural and Functional Differences Between Cystamine and Cysteamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional distinctions between cystamine and cysteamine. It is designed to serve as a core reference for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

The fundamental structural difference between cystamine and cysteamine lies in a single disulfide bond. Cysteamine is a simple aminothiol, characterized by a terminal sulfhydryl (-SH) group.[1][2] Cystamine, in contrast, is the oxidized dimer of cysteamine, where two cysteamine molecules are linked via a disulfide (-S-S-) bond.[3][4]

This dimerization is a reversible redox process. The oxidation of two cysteamine molecules yields one molecule of cystamine, while the reduction of cystamine cleaves the disulfide bond to yield two molecules of cysteamine. This relationship is central to their biological activities, as cystamine often serves as a prodrug that is converted to the active cysteamine form within the reducing environment of the body.[5][6]

References

- 1. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic applications of cystamine in neurodegenerative diseases.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's, present a formidable challenge to modern medicine due to their complex pathology and the current lack of disease-modifying therapies. This document explores the promising therapeutic potential of cystamine, a naturally occurring aminothiol, in combating these devastating conditions. Drawing upon a comprehensive review of preclinical research, this guide details the multifaceted mechanisms of action of cystamine, summarizes key quantitative findings from animal and in vitro studies, and provides detailed experimental protocols for critical assays. Furthermore, this paper visualizes the intricate signaling pathways and experimental workflows associated with cystamine's neuroprotective effects, offering a valuable resource for researchers and drug development professionals in the field of neurotherapeutics.

Introduction

The progressive loss of neuronal structure and function in neurodegenerative diseases is driven by a confluence of factors, including protein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2] Current treatments primarily offer symptomatic relief without halting the underlying degenerative processes.[1] Cystamine, and its reduced form cysteamine, have emerged as promising therapeutic candidates due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways implicated in neurodegeneration.[1][3] This technical guide provides a deep dive into the scientific evidence supporting the therapeutic application of cystamine, with a focus on its mechanisms, quantitative efficacy in preclinical models, and the methodologies used to evaluate its effects.

Mechanisms of Action

Cystamine exerts its neuroprotective effects through a variety of mechanisms, making it a multi-target therapeutic agent.[1][4][5]

2.1. Transglutaminase Inhibition: One of the initial proposed mechanisms for cystamine's efficacy was its ability to inhibit tissue transglutaminase (tTG), an enzyme implicated in the cross-linking of proteins that form pathological aggregates in diseases like Huntington's.[1][6] Cystamine has been shown to irreversibly inhibit human transglutaminase 2 (TG2) by promoting the formation of a disulfide bond between Cys370 and Cys371.[7] While cystamine is a more potent inhibitor in non-reducing conditions, its reduced form, cysteamine, which is prevalent intracellularly, also demonstrates inhibitory effects.[8] However, studies have shown that the therapeutic benefits of cystamine in a mouse model of Huntington's disease persist even in the absence of tTG, suggesting other mechanisms are at play.[9]

2.2. Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cystamine has been demonstrated to increase the levels and secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[10][11][12] This effect is mediated, at least in part, by increasing the levels of the heat shock protein HSJ1b, which facilitates the packaging and release of BDNF from neurons.[10][11][12]

2.3. Antioxidant and Nrf2 Pathway Activation: Cystamine mitigates oxidative stress, a common feature of neurodegenerative diseases, by increasing intracellular levels of L-cysteine and subsequently glutathione (GSH), a major cellular antioxidant.[13] Furthermore, cystamine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[14] Nrf2 activation is thought to occur through the modification of cysteine residues on its negative regulator, Keap1, leading to Nrf2 stabilization and translocation to the nucleus where it drives the expression of antioxidant genes.[15][16]

2.4. Modulation of Autophagy: Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[17][18] Dysfunctional autophagy is a hallmark of many neurodegenerative diseases.[17] While direct evidence for cystamine's role in autophagy in the context of these diseases is still emerging, its metabolite, cystatin C, has been shown to induce autophagy and protect neurons from various cytotoxic challenges.[19]

Quantitative Data from Preclinical Studies

The therapeutic potential of cystamine has been evaluated in various preclinical models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Cystamine in a Huntington's Disease Mouse Model (R6/2)

| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |

| Survival | Cystamine | 112 mg/kg | Intraperitoneal | 120.8 ± 5.8 days (vs. 101.1 ± 3.6 days in PBS-treated) | < 0.001 | [20][21] |

| Cystamine | 225 mg/kg | Intraperitoneal | 118.3 ± 4.3 days (vs. 101.1 ± 3.6 days in PBS-treated) | < 0.001 | [20][21] | |

| Cystamine | 225 mg/kg | Oral | 114.1 ± 5.5 days (vs. 98.2 ± 2.3 days in unsupplemented) | < 0.01 | [20][21] | |

| Body Weight | Cystamine | 112 mg/kg | Intraperitoneal | Significant improvement vs. untreated | < 0.01 | [21] |

| Cystamine | 225 mg/kg | Intraperitoneal | Significant improvement vs. untreated | < 0.01 | [21] | |

| Cystamine | 225 mg/kg | Oral | Significant improvement vs. untreated | < 0.01 | [21] | |

| Motor Performance (Rotarod) | Cystamine | 112 mg/kg | Intraperitoneal | Significantly improved performance from 4-16 weeks | Not specified | [21] |

Table 2: Effects of Cysteamine in a Parkinson's Disease Mouse Model (MPTP-induced)

| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |

| Dopaminergic Neuron Loss | Cysteamine | 20 mg/kg/day | Not specified | Significant amelioration of DA neuron loss | Not specified | [22] |

| Striatal Dopamine Concentration | Cysteamine | 20 mg/kg/day | Not specified | Significant amelioration of reduction | Not specified | [22] |

| Reactive Oxygen Species (ROS) | Cysteamine | 20 mg/kg/day | Not specified | Significant suppression of increased ROS | Not specified | [22] |

| Malondialdehyde (MDA) | Cysteamine | 20 mg/kg/day | Not specified | Significant suppression of increased MDA | Not specified | [22] |

| Glutathione (GSH) Level | Cysteamine | Not specified | Not specified | Significant attenuation of GSH reduction | Not specified | [22] |

| BDNF Secretion | Cysteamine | Not specified | Not specified | Significant restoration of inhibited BDNF secretion | Not specified | [22] |

Table 3: Effects of Cystamine on BDNF mRNA Expression in a Parkinson's Disease Mouse Model (MPTP-induced)

| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |

| BDNF mRNA in Substantia Nigra | Cystamine | 10 mg/kg | Acute administration | Increased expression | Not specified | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cystamine's therapeutic potential.

4.1. In Vivo Huntington's Disease Model: R6/2 Mouse

-

Animal Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with an expanded CAG repeat are used. Wild-type littermates serve as controls.

-

Treatment Administration:

-

Intraperitoneal Injection: Cystamine is dissolved in phosphate-buffered saline (PBS). Mice receive daily intraperitoneal injections of cystamine at specified doses (e.g., 112 mg/kg or 225 mg/kg) or vehicle (PBS) starting from a specific age (e.g., 21 days).[20][21]

-

Oral Administration: Cystamine is added to the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 225 mg/kg).[20][21]

-

-

Behavioral Assessment (Rotarod Test): Motor coordination and balance are assessed using an accelerating rotarod. Mice are placed on the rotating rod, and the latency to fall is recorded. Testing is typically performed weekly.[21]

-

Survival Analysis: The lifespan of the mice in each treatment group is recorded, and survival curves are generated using the Kaplan-Meier method.[20][21][24]

-

Neuropathological Analysis: At the end of the study, brains are collected, and sections are processed for immunohistochemical analysis to assess for neuropathological changes, such as the presence of huntingtin aggregates.

4.2. In Vivo Parkinson's Disease Model: MPTP-induced Neurotoxicity

-

Animal Model: Young adult mice (e.g., C57BL/6) are used.

-

Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common protocol involves multiple intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) over a short period.[25][26]

-

Treatment Administration: Cysteamine is administered prior to and concurrently with MPTP treatment at a specified dose (e.g., 20 mg/kg/day).[22]

-

Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the loss of these neurons in the substantia nigra pars compacta (SNpc).[25]

4.3. In Vivo Parkinson's Disease Model: 6-OHDA-induced Lesion

-

Animal Model: Rats or mice are used.

-

Toxin Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum or the medial forebrain bundle to create a lesion of the nigrostriatal pathway.[27][28][29][30][31] Pre-treatment with a norepinephrine reuptake inhibitor (e.g., desipramine) is often used to protect noradrenergic neurons.[30]

-

Treatment Administration: Cystamine or cysteamine is administered, and its effects on the dopaminergic system and motor behavior are assessed.[32]

-

Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a common measure of the lesion's severity and the therapeutic effect of the treatment.

-

Immunohistochemistry: Similar to the MPTP model, TH staining is used to assess the extent of dopaminergic neuron loss.

4.4. In Vitro Amyloid-β Aggregation Assay (Thioflavin-T Assay)

-

Materials: Synthetic amyloid-β (Aβ) peptides (e.g., Aβ1-42), Thioflavin-T (ThT) dye, and a plate reader with fluorescence detection capabilities.

-

Procedure:

-

Aβ peptides are prepared in a suitable buffer to initiate aggregation.

-

The Aβ solution is incubated with or without the test compound (e.g., cystamine) at a physiological temperature (e.g., 37°C) with constant agitation.

-

At various time points, aliquots of the reaction mixture are taken, and ThT is added.

-

The fluorescence of ThT, which increases upon binding to β-sheet structures in amyloid fibrils, is measured using a plate reader (excitation ~440 nm, emission ~480 nm).

-

The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity in the presence of the test compound to that of the control.[33]

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to cystamine's therapeutic applications.

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of cystamine as a therapeutic agent for neurodegenerative diseases. Its ability to target multiple pathological pathways, including protein aggregation, neurotrophic factor deficiency, oxidative stress, and potentially autophagy, makes it an attractive candidate for further investigation. The quantitative data from preclinical studies in models of Huntington's and Parkinson's diseases are encouraging and provide a solid foundation for clinical development.

Future research should focus on several key areas. Firstly, a more in-depth investigation into the role of cystamine in modulating autophagy in the context of specific neurodegenerative diseases is warranted. Secondly, while preclinical data is promising, well-designed, placebo-controlled clinical trials are essential to establish the safety and efficacy of cystamine in human patients. The identification of reliable biomarkers to track disease progression and treatment response will be crucial for the success of these trials. Finally, the development of novel drug delivery systems could enhance the bioavailability of cystamine in the central nervous system and improve its therapeutic index.

References

- 1. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 2. Neurodegenerative disease - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different inhibition characteristics of intracellular transglutaminase activity by cystamine and cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective effects of cystamine in the R6/2 Huntington's disease mouse involve mechanisms other than the inhibition of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]

- 11. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - Autophagy and neurodegeneration [jci.org]

- 18. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of Autophagy by Cystatin C: A Mechanism That Protects Murine Primary Cortical Neurons and Neuronal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. corpus.ulaval.ca [corpus.ulaval.ca]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

- 27. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Effect of Ovocystatin on Amyloid β 1-42 Aggregation-In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Glutathione Agent: A Technical Guide to Cystamine Dihydrochloride's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystamine dihydrochloride has emerged as a significant agent for elevating intracellular glutathione (GSH) levels, a critical tripeptide for maintaining cellular redox homeostasis and mitigating oxidative stress. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning the pro-glutathione activity of this compound. Through a multi-faceted approach involving its conversion to the active metabolite cysteamine, modulation of substrate availability for GSH synthesis, and interaction with key enzymatic and signaling pathways, this compound presents a compelling case for its therapeutic potential in conditions associated with glutathione deficiency. This document details the core mechanisms, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action

The primary mechanism by which this compound augments intracellular glutathione levels is a multi-step process initiated by its conversion to its reduced and more active form, cysteamine.

Conversion of Cystamine to Cysteamine

Cystamine, a disulfide, is readily reduced to two molecules of the aminothiol cysteamine in the reducing intracellular environment. This conversion is a critical prerequisite for its biological activity.

Cysteamine-Mediated Increase in Intracellular Cysteine

Cysteamine plays a pivotal role in increasing the intracellular concentration of cysteine, the rate-limiting amino acid for glutathione synthesis. It achieves this primarily through a thiol-disulfide exchange reaction with extracellular cystine (the oxidized form of cysteine). Cysteamine reduces cystine to two molecules of cysteine, one of which can then be transported into the cell. Concurrently, cysteamine is oxidized to form a mixed disulfide with the other cysteine molecule (cysteamine-cysteine disulfide), which can also be taken up by cells and subsequently reduced intracellularly to release both cysteamine and cysteine. This effectively increases the intracellular pool of cysteine available for glutathione synthesis.

De Novo Glutathione Synthesis

The elevated intracellular cysteine levels directly fuel the de novo synthesis of glutathione. This process is catalyzed by two sequential ATP-dependent enzymatic reactions:

-

γ-Glutamylcysteine Synthetase (γ-GCS): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and the newly available cysteine.

-

Glutathione Synthetase (GS): This enzyme subsequently adds a glycine molecule to γ-glutamylcysteine to form the final tripeptide, glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine).